molecular formula C8H15P B12572746 Phosphine, 1-butynyldiethyl- CAS No. 194038-21-6

Phosphine, 1-butynyldiethyl-

Cat. No.: B12572746
CAS No.: 194038-21-6
M. Wt: 142.18 g/mol
InChI Key: YJVFLCNVOUOCRZ-UHFFFAOYSA-N
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Description

Phosphine, 1-butynyldiethyl- is an organophosphorus compound with the molecular formula C8H15P It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms, one of which is part of a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, 1-butynyldiethyl- typically involves the reaction of diethylphosphine with 1-bromo-1-butyne. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphorus atom attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of phosphine, 1-butynyldiethyl- follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1-butynyldiethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The butynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Phosphine, 1-butynyldiethyl- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioisosteric group in drug design.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of phosphine, 1-butynyldiethyl- involves its ability to act as a nucleophile, donating electron pairs to electrophilic centers. This property makes it a valuable ligand in coordination chemistry, where it can form stable complexes with transition metals. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug design.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another tertiary phosphine with different steric and electronic properties.

    Diethylphosphine: Lacks the butynyl group, resulting in different reactivity.

    Triethylphosphine: Similar structure but with three ethyl groups instead of a butynyl group.

Uniqueness

Phosphine, 1-butynyldiethyl- is unique due to the presence of the butynyl group, which imparts distinct reactivity and potential applications compared to other tertiary phosphines. This structural feature allows for unique interactions in coordination chemistry and catalysis, making it a valuable compound for research and industrial applications.

Properties

CAS No.

194038-21-6

Molecular Formula

C8H15P

Molecular Weight

142.18 g/mol

IUPAC Name

but-1-ynyl(diethyl)phosphane

InChI

InChI=1S/C8H15P/c1-4-7-8-9(5-2)6-3/h4-6H2,1-3H3

InChI Key

YJVFLCNVOUOCRZ-UHFFFAOYSA-N

Canonical SMILES

CCC#CP(CC)CC

Origin of Product

United States

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